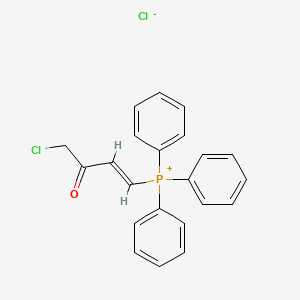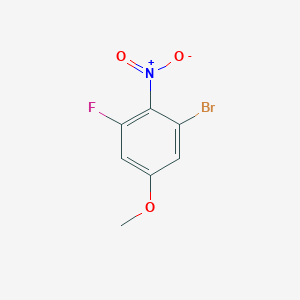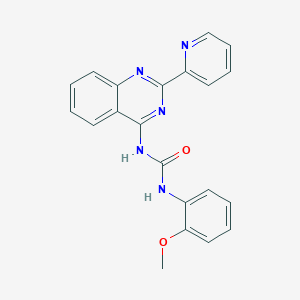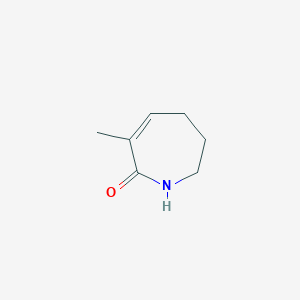
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H19Cl2OP. It is known for its unique structure, which includes a phosphonium group bonded to a triphenyl group and a chloro-oxo-butenyl moiety. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable chloro-oxo-butenyl precursor. One common method involves the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of aluminum chloride (AlCl3). This reaction leads to the formation of (E)-1,1,4-trichlorobut-3-en-2-one, which can then be further reacted with triphenylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanroom environments to maintain the integrity of the product.
化学反応の分析
Types of Reactions
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The oxo group in the compound can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The double bond in the butenyl moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also used. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent, while oxidation can lead to the formation of a phosphine oxide .
科学的研究の応用
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The chloro and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
類似化合物との比較
Similar Compounds
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium bromide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium iodide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium fluoride
Uniqueness
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is unique due to its specific combination of a chloro-oxo-butenyl moiety with a triphenylphosphonium group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
特性
分子式 |
C22H19Cl2OP |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
[(E)-4-chloro-3-oxobut-1-enyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H19ClOP.ClH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1/b17-16+; |
InChIキー |
CHHNJUNVTWBEOA-CMBBICFISA-M |
異性体SMILES |
C1=CC=C(C=C1)[P+](/C=C/C(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)[P+](C=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)









![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)


